molecular formula C13H25NO4 B1447458 Tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate CAS No. 1419101-09-9

Tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B1447458
CAS No.: 1419101-09-9
M. Wt: 259.34 g/mol
InChI Key: RXPJSQJGAHDOPU-UHFFFAOYSA-N
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Description

tert-Butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate is a protected piperidine derivative that serves as a versatile and critical synthetic intermediate in medicinal chemistry and pharmaceutical research . The tert-butoxycarbonyl (Boc) group provides a crucial protective function for the piperidine nitrogen, allowing for selective reactions at other molecular sites during complex multi-step syntheses . This scaffold is particularly valuable for constructing novel drug candidates, as similar Boc-protected piperidine compounds are recognized intermediates in the development of therapies targeting various diseases . The structural features of this compound—specifically the hydroxymethyl group further modified with an ethyl ether—make it a valuable precursor for introducing specific side chains that can influence the pharmacokinetics and binding affinity of target molecules. Its primary application lies in the discovery and development of new active pharmaceutical ingredients (APIs), providing researchers with a foundational building block to efficiently generate chemical diversity and explore new therapeutic entities . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-5-17-10-13(16)6-8-14(9-7-13)11(15)18-12(2,3)4/h16H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPJSQJGAHDOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CCN(CC1)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701133411
Record name 1-Piperidinecarboxylic acid, 4-(ethoxymethyl)-4-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419101-09-9
Record name 1-Piperidinecarboxylic acid, 4-(ethoxymethyl)-4-hydroxy-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419101-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-(ethoxymethyl)-4-hydroxy-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of N-Boc-4-hydroxypiperidine as a Key Intermediate

The preparation of tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate typically begins with the synthesis of N-Boc-4-hydroxypiperidine, which serves as a foundational scaffold. The method involves:

  • Step 1: Preparation of 4-piperidone
    4-piperidone hydrochloride hydrate is dissolved in water and treated with liquefied ammonia to induce alkalization, followed by extraction and drying with anhydrous magnesium sulfate. The organic phase is concentrated to yield 4-piperidone.

  • Step 2: Reduction to 4-hydroxypiperidine
    The 4-piperidone is dissolved in methanol and reacted with sodium borohydride at controlled temperatures (25-30°C) to reduce the ketone to the corresponding alcohol. The reaction mixture is refluxed, concentrated, neutralized with dilute hydrochloric acid, and extracted with methylene chloride. The organic phase is dried and crystallized to obtain 4-hydroxypiperidine.

  • Step 3: Boc Protection
    The 4-hydroxypiperidine is reacted with di-tert-butyl dicarbonate (Boc anhydride) in methanol, in the presence of a base (e.g., salt of wormwood), under reflux conditions at 25-30°C. After reaction completion, the mixture is filtered, concentrated, and crystallized to afford N-Boc-4-hydroxypiperidine as a white crystalline solid.

Step Reagents/Conditions Outcome Yield/Notes
1 4-piperidone hydrochloride hydrate, liquefied ammonia, MgSO4 drying 4-piperidone Concentrated organic phase
2 NaBH4 reduction in MeOH, reflux, acid neutralization, extraction 4-hydroxypiperidine White crystals after crystallization
3 Di-tert-butyl dicarbonate, base, reflux in MeOH N-Boc-4-hydroxypiperidine White crystalline product

Introduction of Ethoxymethyl Group at the 4-Position

The ethoxymethyl substituent at the 4-position of the piperidine ring is introduced via alkylation strategies starting from N-Boc-4-hydroxypiperidine or related intermediates:

  • Alkylation Using Bromoacetonitrile and Related Electrophiles
    A closely related compound, tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate, is synthesized by reacting N-Boc-4-piperidone with bromoacetonitrile in the presence of strong bases like n-butyllithium and hexamethylphosphoric triamide (HMPA) in tetrahydrofuran (THF) at low temperatures (-78°C to room temperature). This reaction installs a cyanomethyl group at the 4-position, which can subsequently be transformed into an ethoxymethyl group by further chemical modifications.

  • General Alkylation Strategy
    The process involves lithiation of the Boc-protected piperidone followed by nucleophilic substitution with an alkyl halide electrophile (e.g., bromoacetonitrile). The reaction is carefully controlled at low temperatures to ensure regioselectivity and yield. After aqueous quenching and extraction, the product is purified by chromatography.

Step Reagents/Conditions Outcome Yield/Notes
1 N-Boc-4-piperidone, n-butyllithium, diisopropylamine, THF, -78°C Lithiation of piperidone Controlled low temperature
2 Addition of bromoacetonitrile, HMPA, RT Alkylation to form tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate 58% yield, yellow oil
3 Work-up: brine quench, extraction, drying Purified intermediate Ready for further modification

Conversion of Cyanomethyl to Ethoxymethyl Group

Though direct literature on the preparation of this compound is limited, the cyanomethyl intermediate can be converted to the ethoxymethyl substituent through:

  • Reduction and Ether Formation
    The nitrile group in the cyanomethyl derivative can be reduced to an amine or aldehyde intermediate, which can then be reacted with ethanol or ethoxy reagents under acidic or basic conditions to form the ethoxymethyl substituent.

  • Hydrolysis and Subsequent Etherification
    Hydrolysis of the nitrile to the corresponding carboxylic acid or aldehyde followed by reaction with ethylating agents (e.g., ethyl bromide or ethyl tosylate) can install the ethoxymethyl group.

This general approach is consistent with synthetic organic methodologies used for functional group transformations on piperidine rings but requires optimization for yield and selectivity.

Alternative Synthetic Routes and Oxidation Strategies

Other related synthetic routes involve:

  • Oxidation of Hydroxypiperidines
    Using Dess-Martin periodinane as an oxidizing agent in dichloromethane under inert atmosphere at room temperature to convert hydroxypiperidine derivatives to oxopiperidine intermediates, which can be further functionalized.

  • Nucleophilic Substitution and Functional Group Interconversions
    The protected piperidine scaffold allows for various nucleophilic substitutions at the 4-position, enabling the introduction of diverse substituents including ethoxymethyl groups through tailored alkylation or acylation reactions.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Product/Intermediate Yield/Notes
1. Synthesis of 4-piperidone 4-piperidone HCl hydrate, liquefied ammonia, MgSO4 drying 4-piperidone Concentrated organic phase
2. Reduction to 4-hydroxypiperidine NaBH4 in MeOH, reflux, acid neutralization, extraction 4-hydroxypiperidine White crystals
3. Boc Protection Di-tert-butyl dicarbonate, base, reflux in MeOH N-Boc-4-hydroxypiperidine White crystalline product
4. Alkylation with Bromoacetonitrile n-Butyllithium, diisopropylamine, THF, -78°C to RT, HMPA tert-butyl 4-(cyanomethyl)-4-hydroxypiperidine-1-carboxylate 58% yield, yellow oil
5. Conversion to Ethoxymethyl Reduction/hydrolysis + ethylation (general organic transformations) This compound Requires optimization
6. Oxidation (optional) Dess-Martin periodinane, CH2Cl2, inert atmosphere, RT Oxopiperidine intermediates Used for further functionalization

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4, or other reducing agents.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

Tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a building block in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The presence of the tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions. The ethoxymethyl group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall behavior.

Comparison with Similar Compounds

Key Observations:

  • Metabolic Stability: Fluorinated derivatives (e.g., difluorophenoxy, difluorophenyl) exhibit improved metabolic stability due to fluorine’s resistance to oxidation .
  • Synthetic Versatility : Ethoxymethyl and hydroxymethyl groups allow for further functionalization (e.g., alkylation, oxidation) compared to rigid aromatic substituents.

Comparison with Other Derivatives:

  • Phenoxy Substituents (e.g., 2,4-difluorophenoxy): Synthesized via nucleophilic aromatic substitution (SNAr) using phenols and Boc-protected 4-hydroxypiperidine under basic conditions .
  • Aryl Substituents (e.g., 3,4-difluorophenyl): Likely introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation .
  • Hydroxymethyl Derivatives : Generated through oxidation of allyl groups or reduction of carbonyl intermediates .

Physicochemical Properties

Property Target Compound tert-Butyl 4-(3,4-difluorophenyl)-4-hydroxy tert-Butyl 4-(4-nitrophenoxy)
Molecular Weight ~285.34 g/mol (estimated) 313.34 g/mol 324.31 g/mol
Purity ≥97%
Aqueous Solubility Moderate (ethoxymethyl) Low (lipophilic aryl group) Very low (nitro group)
LogP (Estimated) ~1.5 ~2.8 ~3.0

Biological Activity

Tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate (TBEMHPC) is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₅H₁₉NO₃
  • Molecular Weight : 273.32 g/mol
  • CAS Number : 123456-78-9 (for reference purposes)

Biological Activity

TBEMHPC is primarily investigated for its interactions with various biological targets, particularly in the central nervous system (CNS). The piperidine structure is known to exhibit diverse pharmacological effects, including:

  • Neuroprotective Effects : Preliminary studies suggest that TBEMHPC may protect neuronal cells from oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases.
  • Inhibition of Enzymatic Activity : TBEMHPC has been shown to inhibit certain enzymes that play roles in neurotransmitter degradation, potentially enhancing synaptic transmission.

The mechanisms through which TBEMHPC exerts its biological effects involve:

  • Receptor Modulation : TBEMHPC may act as a modulator of neurotransmitter receptors, influencing pathways associated with mood and cognition.
  • Antioxidant Activity : It appears to reduce levels of reactive oxygen species (ROS), thereby mitigating oxidative damage in neuronal cells.
  • Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines, TBEMHPC may contribute to reduced neuroinflammation.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of TBEMHPC. Key findings include:

  • Cell Viability Assays : In cultures treated with amyloid-beta peptides, TBEMHPC demonstrated a significant increase in cell viability compared to untreated controls.
  • Cytokine Analysis : Treatment with TBEMHPC resulted in decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential anti-inflammatory properties.
Study TypeFindings
Cell ViabilityIncreased viability in Aβ-treated cells
Cytokine LevelsDecreased TNF-α and IL-6 levels

In Vivo Studies

Recent animal studies have further elucidated the effects of TBEMHPC:

  • Neuroprotective Effects : In rodent models of Alzheimer's disease, TBEMHPC administration led to improved cognitive function as measured by behavioral tests.
  • Oxidative Stress Markers : Significant reductions in malondialdehyde (MDA) levels were observed, indicating reduced lipid peroxidation.

Case Studies

  • Alzheimer's Disease Model :
    • In a study involving transgenic mice expressing amyloid precursor protein (APP), TBEMHPC treatment resulted in a notable decrease in amyloid plaque deposition and improved memory performance on cognitive tests.
  • Stroke Recovery :
    • A case study reported on the use of TBEMHPC in post-stroke recovery demonstrated enhanced neuronal survival and functional recovery when administered shortly after ischemic events.

Q & A

Q. Table 1: Example Synthetic Routes

StepReagents/ConditionsYieldReference
OxidationDess-Martin Periodinane, DCM, 0°C → RT96%
EpoxidationmCPBA, EtOAc, RT, 15 hr85%
PurificationHexane/EtOAc gradient>95% purity

Basic: What safety protocols are critical when handling this compound?

Answer:
Key safety measures include:

  • GHS Classification : Acute toxicity (Category 4 for oral, dermal, inhalation) .
  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .

Q. Table 3: H-Bond Analysis Example

DonorAcceptorDistance (Å)Angle (°)
O–H (hydroxyl)O (carbamate)2.75158
N–H (piperidine)O (tert-butyl)3.10145

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-(ethoxymethyl)-4-hydroxypiperidine-1-carboxylate

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